molecular formula C9H5BrClF3O B1413571 3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone CAS No. 1807114-56-2

3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone

Cat. No.: B1413571
CAS No.: 1807114-56-2
M. Wt: 301.49 g/mol
InChI Key: LURNFECPFNADTR-UHFFFAOYSA-N
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Description

3’-Bromo-4’-(trifluoromethyl)acetophenone is a chemical compound with the IUPAC name 1-(3-bromo-4-(trifluoromethyl)phenyl)ethan-1-one . It has a molecular weight of 267.05 and is typically stored at ambient temperature . The compound is in liquid form .


Synthesis Analysis

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .


Molecular Structure Analysis

The InChI code for 3’-Bromo-4’-(trifluoromethyl)acetophenone is 1S/C9H6BrF3O/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-4H,1H3 . The InChI key is SGSXDIQXFKLGCT-UHFFFAOYSA-N .


Chemical Reactions Analysis

The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .


Physical and Chemical Properties Analysis

3’-Bromo-4’-(trifluoromethyl)acetophenone is a liquid at room temperature . It has a molecular weight of 267.05 .

Properties

IUPAC Name

1-[3-bromo-2-chloro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-3-6(9(12,13)14)7(10)8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURNFECPFNADTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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